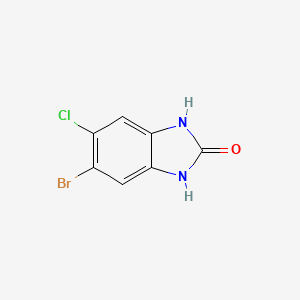

5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

5-Bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a bicyclic heterocyclic compound featuring a benzodiazolone core substituted with bromine and chlorine atoms at positions 5 and 6, respectively. The structure combines a planar aromatic ring with a fused diazolone ring, conferring unique electronic and steric properties. Its molecular formula is C₇H₃BrClN₂O, with a molecular weight of 247.47 g/mol (calculated based on isotopic composition).

Properties

IUPAC Name |

5-bromo-6-chloro-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTLCMJLOSQEDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388057-23-5 | |

| Record name | 5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the bromination and chlorination of a benzodiazole precursor. One common method includes the reaction of 2-amino-5-bromo-6-chlorobenzamide with a suitable dehydrating agent under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

5-Bromo-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Molecular Formula : C₉H₁₀BrN₂O₂

- Molecular Weight : 267.10 g/mol

- Key Differences :

- Replaces the chlorine atom at position 6 with a hydroxyl (-OH) group.

- The hydroxyl group increases polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to the chloro analog.

- Reported in Enamine Ltd’s catalogue (2024) as a building block for drug discovery, indicating its utility in medicinal chemistry .

6-Bromo-5-chloro-1,3-benzoxazol-2(3H)-one

- Molecular Formula: C₇H₃BrClNO₂

- Molecular Weight : 248.46 g/mol

- Key Differences :

- Features a benzoxazolone core instead of benzodiazolone.

- The oxygen atom in the oxazolone ring alters electronic properties, reducing basicity compared to the nitrogen-rich benzodiazolone.

- Reported in AldrichCPR’s catalogue (2020) with distinct IR and NMR spectral signatures, such as SO₂ stretching vibrations at 1335–1160 cm⁻¹ (absent in benzodiazolones) .

Halogenated Benzimidazolone Derivatives

5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

- Molecular Formula : C₉H₈ClN₃O₃

- Molecular Weight : 241.63 g/mol

- Key Differences: Incorporates a nitro (-NO₂) group at position 6, introducing strong electron-withdrawing effects. The nitro group may enhance stability but reduce reactivity in nucleophilic substitution reactions compared to halogenated analogs. Structural data from AldrichCPR highlights its use as a reference standard in pharmaceutical analysis .

Pharmacologically Active Analogs

5-Chloro-1-[1-[3-(2-oxo-1-benzimidazolyl)propyl]-4-piperidyl]benzimidazol-2-one

- Molecular Formula : C₂₁H₂₁ClN₆O₂

- Molecular Weight : 424.89 g/mol

- Key Differences :

- A complex derivative of benzimidazolone with a piperidinyl-propyl side chain, part of the domperidone family (a dopamine antagonist).

- The extended alkyl chain and piperidine moiety drastically alter pharmacokinetic properties, such as blood-brain barrier penetration, compared to simpler halogenated benzodiazolones .

Physicochemical and Spectroscopic Comparisons

Biological Activity

5-Bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's chemical properties are essential for understanding its biological activity:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₄BrClN₂O |

| Molecular Weight | 247.48 g/mol |

| IUPAC Name | 5-bromo-6-chloro-1,3-dihydrobenzimidazol-2-one |

| Appearance | Powder |

Research indicates that 5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibits its biological effects primarily through the inhibition of specific protein-protein interactions (PPIs). A notable study demonstrated its potential as a STAT3 inhibitor, which plays a critical role in various cellular processes including cell growth and apoptosis.

Inhibition of STAT3

In an AlphaScreen-based assay, the compound showed a significant inhibitory effect on STAT3 with an IC₅₀ value of 15.8 ± 0.6 µM , while demonstrating lower activity against STAT1 (IC₅₀ > 50 µM) . The selectivity for STAT3 is particularly noteworthy given the high sequence similarity between STAT1 and STAT3.

Biological Activity Data

The following table summarizes the biological activities and IC₅₀ values of 5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one against various targets:

| Target | IC₅₀ (µM) | Remarks |

|---|---|---|

| STAT3 | 15.8 ± 0.6 | Selective inhibition |

| STAT1 | >50 | Low activity |

| Grb2 | 30 µM | 23% inhibition |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Protein Interaction Studies : The compound was shown to interact with cysteine residues near the SH2 domain of STAT3, suggesting a covalent modification mechanism which could explain its selectivity .

- Structural Analysis : Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were employed to elucidate the structural dynamics and interactions of the compound with target proteins .

- Potential Therapeutic Applications : Given its role in inhibiting oncogenic pathways mediated by STAT3, there is potential for this compound in cancer therapeutics. Further preclinical studies are warranted to evaluate efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.